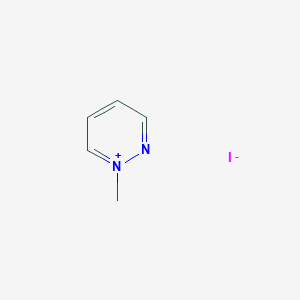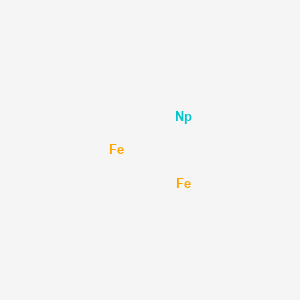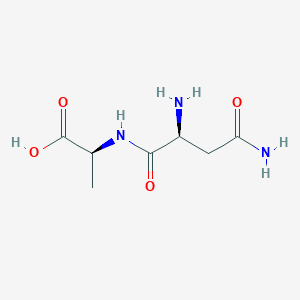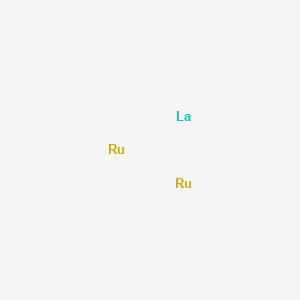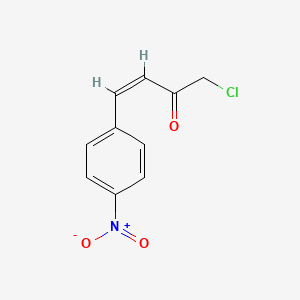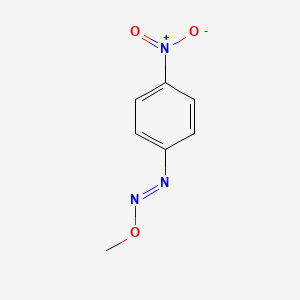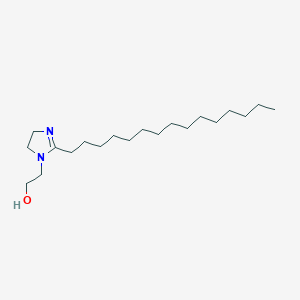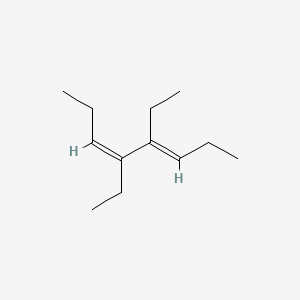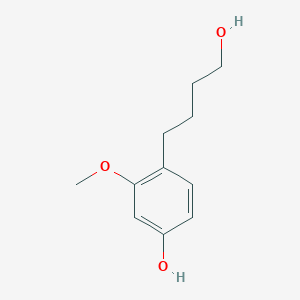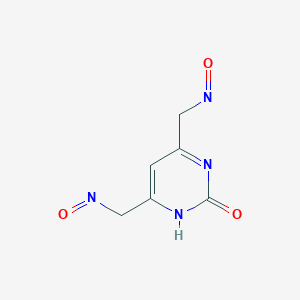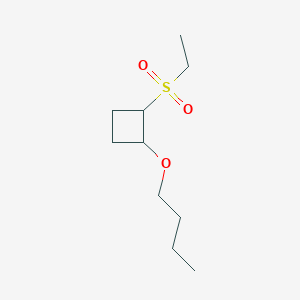
1-Butoxy-2-ethylsulfonylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-2-ethylsulfonylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with butoxy and ethylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2-ethylsulfonylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxycarbonyl isothiocyanate with corresponding ether alcohols, such as 1-butoxy-2-propanol . This reaction proceeds under mild conditions and yields the desired cyclobutane derivative with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Butoxy-2-ethylsulfonylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the butoxy or ethylsulfonyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, substituted cyclobutanes, and various derivatives depending on the specific reagents and conditions used.
科学的研究の応用
1-Butoxy-2-ethylsulfonylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-Butoxy-2-ethylsulfonylcyclobutane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular interactions, and biological effects are essential to fully understand its mechanism of action.
類似化合物との比較
1-Butoxy-2-ethylsulfonylcyclopentane: Similar structure but with a five-membered ring.
1-Butoxy-2-ethylsulfonylcyclohexane: Similar structure but with a six-membered ring.
1-Butoxy-2-ethylsulfonylcyclopropane: Similar structure but with a three-membered ring.
Uniqueness: 1-Butoxy-2-ethylsulfonylcyclobutane is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring can influence its reactivity and stability, making it a valuable compound for specific applications that require these unique characteristics.
特性
CAS番号 |
7144-92-5 |
|---|---|
分子式 |
C10H20O3S |
分子量 |
220.33 g/mol |
IUPAC名 |
1-butoxy-2-ethylsulfonylcyclobutane |
InChI |
InChI=1S/C10H20O3S/c1-3-5-8-13-9-6-7-10(9)14(11,12)4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
HMOXAKDKMKPIIL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1CCC1S(=O)(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


